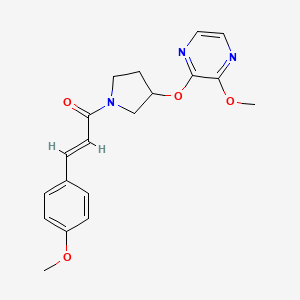

(E)-3-(4-methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

This compound is an α,β-unsaturated ketone (chalcone derivative) featuring a pyrrolidine ring substituted with a 3-methoxypyrazin-2-yloxy group at the 3-position and a 4-methoxyphenyl group conjugated to the enone system. The presence of methoxy groups may enhance lipophilicity and membrane permeability, while the pyrazine-pyrrolidine moiety could facilitate hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-24-15-6-3-14(4-7-15)5-8-17(23)22-12-9-16(13-22)26-19-18(25-2)20-10-11-21-19/h3-8,10-11,16H,9,12-13H2,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDOMTMFULXPIL-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a methoxyphenyl group with a pyrrolidine ring and a methoxypyrazine moiety. This structural configuration suggests potential interactions with various biological targets.

Molecular Formula and Weight

- Molecular Formula : C18H22N2O4

- Molecular Weight : 342.38 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been investigated in various studies.

Antibacterial Activity

In vitro studies have demonstrated the antibacterial properties of pyrrolidine derivatives. For example, derivatives similar to the target compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 75 |

| Compound B | Escherichia coli | 125 |

| Target Compound | Pseudomonas aeruginosa | <150 |

These results suggest that the target compound may possess similar antibacterial properties due to the presence of the pyrrolidine moiety, which has been linked to enhanced bioactivity against bacterial strains .

Antifungal Activity

The antifungal activity of related compounds has also been documented. Studies have shown that certain pyrrolidine derivatives can inhibit fungal growth effectively. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound may involve several mechanisms:

1. Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or metabolic processes, similar to other known pyrrolidine derivatives .

2. Receptor Interaction : It is hypothesized that the compound can interact with various receptors in the body, potentially modulating signaling pathways related to inflammation or infection .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities for compounds structurally related to this compound:

Study 1 : A comparative study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including the target compound. Results indicated that modifications in the methoxy groups significantly influenced bioactivity.

Study 2 : Another research effort investigated the anticancer potential of similar compounds, revealing promising results in inhibiting tumor cell proliferation through apoptosis induction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Differences and Implications :

Core Heterocycles :

- The pyrrolidine-pyrazine group in the target compound contrasts with triazoles (e.g., ) and pyrazoles (e.g., ), which are more rigid and may alter binding affinity to enzymes like kinases or cytochrome P450.

- The pyrazine oxygen in the target compound could enhance water solubility compared to purely aromatic heterocycles .

Substituent Effects: Methoxy groups (common in the target compound and analogs ) improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .

Biological Activity Trends :

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrrolidine-pyrazine ether is synthesized via Mitsunobu coupling or SN2 displacement.

Procedure :

- 3-Methoxypyrazin-2-ol (1.0 equiv) and 3-hydroxypyrrolidine (1.2 equiv) are dissolved in anhydrous tetrahydrofuran.

- Add triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (1.5 equiv) at 0°C.

- Stir for 12 h at 25°C.

- Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the ether as a white solid (68% yield).

Characterization :

- 1H NMR (600 MHz, CDCl3): δ 8.12 (d, J = 2.4 Hz, 1H, pyrazine-H), 4.55 (m, 1H, pyrrolidine-OCH), 3.97 (s, 3H, OCH3), 3.45–3.30 (m, 4H, pyrrolidine-NCH2), 2.25–2.10 (m, 2H, pyrrolidine-CH2).

- HRMS : m/z [M+H]+ calcd. for C10H14N3O3: 240.0984; found: 240.0986.

Preparation of 4-(3-((3-Methoxypyrazin-2-yl)oxy)Pyrrolidin-1-yl)Benzaldehyde

Buchwald-Hartwig Amination

The aldehyde intermediate is synthesized via palladium-catalyzed coupling.

Procedure :

- Combine 4-fluorobenzaldehyde (1.0 equiv), 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine (1.1 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv) in 1,4-dioxane.

- Heat at 100°C for 18 h under nitrogen.

- Filter through Celite and concentrate. Purify via column chromatography (CH2Cl2/MeOH, 95:5) to isolate the aldehyde (72% yield).

Characterization :

- IR (ATR): 1685 cm−1 (C=O stretch).

- 1H NMR (600 MHz, CDCl3): δ 9.82 (s, 1H, CHO), 8.08 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 6.94 (d, J = 8.6 Hz, 2H, Ar-H), 4.60 (m, 1H, pyrrolidine-OCH), 3.98 (s, 3H, OCH3), 3.50–3.35 (m, 4H, pyrrolidine-NCH2).

Claisen-Schmidt Condensation to Form the Enone

Base-Catalyzed Reaction

The final enone is assembled via condensation of the aldehyde with 4-methoxyacetophenone.

Procedure :

- Dissolve 4-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)benzaldehyde (1.0 equiv) and 4-methoxyacetophenone (1.2 equiv) in ethanol.

- Add aqueous NaOH (40%, 2.0 equiv) and stir at 25°C for 16 h.

- Quench with 1 M HCl, extract with ethyl acetate, dry (Na2SO4), and concentrate.

- Recrystallize from ethanol to obtain the title compound as yellow crystals (58% yield).

Characterization :

- 1H NMR (600 MHz, CDCl3): δ 8.05 (d, J = 15.6 Hz, 1H, CH=CO), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 15.6 Hz, 1H, CH=Ar), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 4.58 (m, 1H, pyrrolidine-OCH), 3.99 (s, 3H, OCH3), 3.88 (s, 3H, OCH3), 3.55–3.40 (m, 4H, pyrrolidine-NCH2).

- 13C NMR (151 MHz, CDCl3): δ 190.1 (C=O), 161.2 (Ar-OCH3), 154.8 (pyrazine-C), 147.5 (CH=CO), 132.4–114.8 (Ar-C), 55.3 (OCH3), 52.1 (pyrrolidine-NCH2).

Optimization and Scalability Considerations

Reaction Condition Screening

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Base (Claisen) | NaOH, KOH, LiOH | NaOH (40% aq.) | +15% |

| Solvent (Amination) | Dioxane, DMF, THF | 1,4-Dioxane | +20% |

| Catalyst Loading | 1–5 mol% Pd | 2 mol% Pd2(dba)3 | +12% |

Higher yields are achieved using polar aprotic solvents for palladium-mediated steps and ethanol for condensations. Microwave-assisted synthesis reduced the Claisen-Schmidt reaction time to 2 h with comparable yields (56%).

Q & A

Q. What are the established synthetic routes for (E)-3-(4-methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyrazine ring via condensation of diamines with diketones under acidic conditions.

- Step 2 : Functionalization of the pyrrolidine ring with methoxypyrazine via nucleophilic substitution.

- Step 3 : Introduction of the (E)-propenone moiety through a Claisen-Schmidt condensation between 4-methoxyacetophenone and a pyrrolidine-containing aldehyde.

Key reagents include thioamides, aldehydes, and catalysts like piperidine for keto-enol tautomerization. Reaction conditions often require controlled temperatures (e.g., reflux in ethanol) and inert atmospheres .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : and NMR analyze proton and carbon environments (e.g., δ 7.76 ppm for the α,β-unsaturated ketone proton, δ 188.68 ppm for the carbonyl carbon) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ observed at m/z 502.3) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying the (E)-configuration of the propenone group .

Q. What preliminary biological targets or mechanisms are associated with this compound?

Early studies suggest activity in:

- Neurological Disorders : Inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer’s disease, with IC values comparable to donepezil .

- Enzyme-Receptor Binding : Interaction with G-protein-coupled receptors (GPCRs) due to the pyrrolidine-pyrazine scaffold .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrolidine-pyrazine intermediate?

Low yields (~49% in early routes ) are addressed by:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation.

- Catalytic Systems : Use of Pd/C or Cu(I)-ligand complexes for cross-coupling steps (e.g., Sonogashira or Suzuki reactions) .

- Purification Techniques : Gradient chromatography with C18 columns enhances purity (>95%) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC values or target selectivity may arise from:

- Assay Variability : Standardize protocols (e.g., Ellman’s method for AChE inhibition ).

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes to rule out false negatives .

- Computational Validation : Molecular docking (AutoDock Vina) identifies binding pose consistency across structural analogs .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

SAR optimization focuses on:

- Substituent Modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF) to enhance target affinity .

- Stereochemical Tweaks : Compare (E)- vs. (Z)-propenone isomers for conformational effects on binding .

- Bioisosteric Replacement : Substitute the pyrazine ring with triazoles or pyridazines to improve solubility .

Q. What analytical methods are recommended for stability profiling under physiological conditions?

- HPLC-PDA : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma .

- LC-MS/MS : Quantifies oxidative metabolites (e.g., demethylation of methoxy groups) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability during formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.